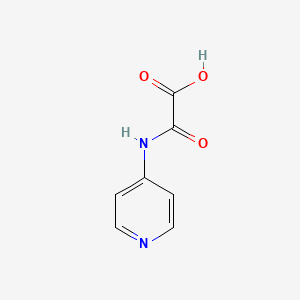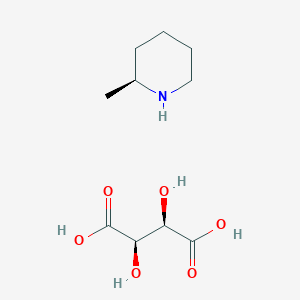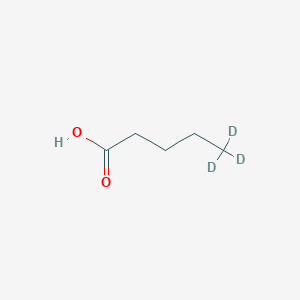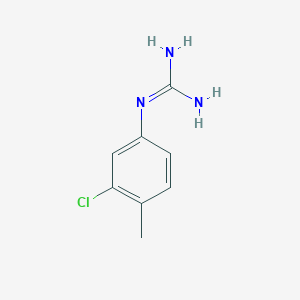
3-Phenyl-1,8-naphthyridin-2-amine
説明
3-Phenyl-1,8-naphthyridin-2-amine is a compound that falls under the class of 1,8-naphthyridines . These compounds have diverse biological activities and photochemical properties . They are used in various applications such as ligands and components of light-emitting diodes, dye-sensitized solar cells, molecular sensors, or self-assembly host–guest systems .
Synthesis Analysis
The synthesis of 1,8-naphthyridines, including 3-Phenyl-1,8-naphthyridin-2-amine, has been achieved through various methods. These include multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo .Molecular Structure Analysis
The molecular structure of 3-Phenyl-1,8-naphthyridin-2-amine can be analyzed using various spectroscopic techniques. For instance, FT-IR spectroscopy can provide information about the functional groups present in the molecule . NMR spectroscopy can provide detailed information about the molecular structure, including the number and type of hydrogen atoms .Chemical Reactions Analysis
The chemical reactions involving 3-Phenyl-1,8-naphthyridin-2-amine can be analyzed using various techniques. For instance, the Buchwald–Hartwig amination coupling has been used for the synthesis of related compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Phenyl-1,8-naphthyridin-2-amine can be analyzed using various techniques. For instance, its melting point, boiling point, and density can be determined . Spectroscopic techniques such as FT-IR and NMR can provide information about its functional groups and molecular structure .科学的研究の応用
Antimicrobial Activity
- 3-Phenyl-1,8-naphthyridin-2-amine derivatives have demonstrated significant antimicrobial activity. A study conducted by Sakram et al. (2018) on novel 2-{4-[(3-aryl-1,8-naphthyridin-2-yl)amino]phenyl}-1H-benzo[de]isoquinoline-1,3(2H)-diones revealed potent antimicrobial properties against various bacteria, including Escherichia coli and Staphylococcus aureus (Sakram et al., 2018). Similarly, Kundenapally et al. (2019) synthesized 1,8-naphthyridine based 2-iminothiazolidin-4-one derivatives which displayed potent antibacterial effects (Kundenapally et al., 2019).
Synthesis and Characterization of Derivatives
- The compound has been utilized in synthesizing various heterocyclic compounds. For instance, Woźniak et al. (1983) explored the amination of 3-Nitro-1,8-Naphthyridines, leading to the successful synthesis of 4-amino-3-nitro-2-X-naphthyridines (Woźniak et al., 1983). Another study by Alizadeh et al. (2017) described an efficient one-pot synthesis method for highly substituted [1,8]naphthyridin-1-phenyl-1-ethanone derivatives (Alizadeh et al., 2017).
Supramolecular Chemistry
- 3-Phenyl-1,8-naphthyridin-2-amine plays a role in supramolecular chemistry. Jin et al. (2011) and (2010) investigated hydrogen bonding between 2-aminoheterocyclic compounds, including 1,8-naphthyridine derivatives, and carboxylic acid derivatives. These studies contribute to the understanding of supramolecular architectures in organic salts (Jin et al., 2011), (Jin et al., 2010).
Fluorescent Sensor Design
- Raihana Imran Khan et al. (201
Molecular Docking Studies for Antibacterial Agents
- Sakram et al. (2020) conducted molecular docking studies on 1,8-naphthyridine derivatives, demonstrating their potential as antibacterial agents. This research provides insights into the molecular interactions and potential mechanisms of these compounds against bacterial strains (Sakram et al., 2020).
Organic Synthesis and Antibacterial Screening
- The compound has also been used in the synthesis of Mannich bases bearing a 1,8-Naphthyridine moiety, which were then screened for antibacterial activity. This study by Mogilaiah et al. (2004) highlights its utility in creating novel organic compounds with potential pharmacological applications (Mogilaiah et al., 2004).
Synthesis of Novel Substituted Derivatives
- D. Ravi et al. (2018) described the synthesis of novel substituted N-3-diaryl-1,8-naphthyridin-2-amine derivatives, showcasing the versatility of 3-Phenyl-1,8-naphthyridin-2-amine in synthesizing diverse chemical compounds. The synthesized derivatives were evaluated for their antimicrobial activity, demonstrating the potential for developing new antibacterial agents (D. Ravi et al., 2018).
特性
IUPAC Name |
3-phenyl-1,8-naphthyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3/c15-13-12(10-5-2-1-3-6-10)9-11-7-4-8-16-14(11)17-13/h1-9H,(H2,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USUJXARHDURNRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=C3C(=C2)C=CC=N3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80490960 | |
| Record name | 3-Phenyl-1,8-naphthyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80490960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Phenyl-1,8-naphthyridin-2-amine | |
CAS RN |
5174-94-7 | |
| Record name | 3-Phenyl-1,8-naphthyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80490960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-phenyl-1,8-naphthyridin-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![1-[4-(1H-pyrazol-1-yl)phenyl]ethanone](/img/structure/B1366886.png)






![5-Pyridin-2-yl-4H-[1,2,4]triazole-3-carboxylic acid](/img/structure/B1366896.png)

![1,4-Diazabicyclo[2.2.2]octane dihydrochloride](/img/structure/B1366902.png)